molecular formula C13H11F3N2O3 B1304735 1,3-Dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxylic acid CAS No. 446276-23-9

1,3-Dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxylic acid

Cat. No.: B1304735
CAS No.: 446276-23-9
M. Wt: 300.23 g/mol
InChI Key: PXLDNTZHJFLCCC-UHFFFAOYSA-N
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Description

Electronic Configuration

The compound’s electronic structure is defined by its conjugated pyrazole ring and electron-withdrawing groups (e.g., -CF₃ and -COOH). Density functional theory (DFT) calculations on similar pyrazoles predict a highest occupied molecular orbital (HOMO) localized on the pyrazole ring and a lowest unoccupied molecular orbital (LUMO) associated with the trifluoromethylphenoxy moiety.

Spectroscopic Data

  • Infrared (IR) Spectroscopy :
    Expected bands include:

    • ~3300 cm⁻¹ : O-H stretching (carboxylic acid).
    • ~1700 cm⁻¹ : C=O stretching (carboxylic acid).
    • ~1250–1100 cm⁻¹ : C-F stretching (trifluoromethyl group).
  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (CDCl₃) :
      • δ 2.2–2.4 ppm : Methyl groups (N-CH₃ and C-CH₃).
      • δ 6.5–7.5 ppm : Aromatic protons (phenoxy ring).
      • δ 8.0–8.5 ppm : Pyrazole C-H.
    • ¹³C NMR :
      • δ 160–170 ppm : Carboxylic acid carbonyl.
      • δ 120–125 ppm : CF₃-substituted aromatic carbons.
  • Mass Spectrometry :
    The molecular ion peak [M]⁺ is observed at m/z 300.24. Fragmentation patterns include loss of CO₂ (m/z 256) and cleavage of the trifluoromethylphenoxy group.

Thermodynamic Stability and Phase Behavior

Thermal Stability

The compound exhibits a melting point range of 200–203°C . Thermogravimetric analysis (TGA) of analogous pyrazole derivatives shows decomposition onset above 250°C, suggesting moderate thermal stability.

Phase Transitions

No polymorphic transitions have been documented. However, dynamic proton disorder in hydrogen-bonded networks has been observed in related pyrazole-carboxylic acid systems, particularly in crystalline states. For example, solid-state NMR studies on pyrazole-4-carboxylic acid derivatives reveal proton delocalization between pyrazole and carboxylic acid groups, which stabilizes the lattice.

Solubility Profile and Partition Coefficients

Solubility

  • Water : Low solubility due to hydrophobic trifluoromethyl and aromatic groups.
  • Organic Solvents :
    • Ethyl acetate : Moderately soluble (~10–20 mg/mL).
    • Dimethyl sulfoxide (DMSO) : Highly soluble (>50 mg/mL).

Partition Coefficients

  • log P (octanol/water) : Estimated at 2.5–3.0 using fragment-based methods, reflecting the balance between the hydrophilic carboxylic acid group and hydrophobic substituents.
  • log D (pH 7.4) : ~1.8–2.2, indicating reduced lipophilicity under physiological conditions due to carboxylic acid ionization.

Table 1: Key Physicochemical Parameters

Property Value/Description Source
Molecular Formula C₁₃H₁₁F₃N₂O₃
Melting Point 200–203°C
log P (Predicted) 2.5–3.0
Solubility in DMSO >50 mg/mL

Properties

IUPAC Name

1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O3/c1-7-10(12(19)20)11(18(2)17-7)21-9-5-3-4-8(6-9)13(14,15)16/h3-6H,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLDNTZHJFLCCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)O)OC2=CC=CC(=C2)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901147139
Record name 1,3-Dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901147139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446276-23-9
Record name 1,3-Dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=446276-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901147139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Ratios

Step Reagents/Conditions Ratios/Quantities Temperature (°C) Yield & Purity
1 Ethyl acetoacetate : Triethyl orthoformate : Acetic anhydride 6 : 9 : 8–10 (mass ratio) 110–120 (reflux 4h) Compound A, ~97.5–98.5% purity
2 Compound A, 40% methylhydrazine aq., NaOH, toluene 8–10 : 5 : 0.2–0.4 (mass ratio) 8–20 (reaction 1h) Compound B (liquid phase)
3 Compound B, 15% HCl 2 : 1.3–1.5 (volume ratio) 85–90 (reaction) 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, 98.5–98.9% purity

This method is advantageous due to its relatively simple process, good control over purity, and scalability for industrial production.

Summary Table of Preparation Method Highlights

Aspect Details
Core Intermediate 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid
Key Raw Materials Ethyl acetoacetate, triethyl orthoformate, acetic anhydride, methylhydrazine, sodium hydroxide, hydrochloric acid
Reaction Types Condensation, cyclization, nucleophilic substitution, acidification
Critical Parameters Temperature control (8–120 °C), reagent ratios, reaction times (1–4 h)
Purity Achieved >98% for core intermediate and final acid
Molecular Formula C₁₃H₁₁F₃N₂O₃
Molecular Weight 300.24 g/mol
Melting Point 200–203 °C

Research Findings and Industrial Relevance

  • The described synthetic method for the pyrazole core is industrially viable, offering high yield and purity with manageable reaction conditions.
  • Control of reaction temperature and reagent ratios is crucial to minimize impurities and optimize yield.
  • The trifluoromethylphenoxy substitution imparts desirable physicochemical properties, such as increased lipophilicity and metabolic stability, important for agrochemical applications.
  • The compound’s purity and stability data support its use as an intermediate or active ingredient in pesticide formulations.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The trifluoromethylphenoxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. Specifically, 1,3-Dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxylic acid has been studied for its potential to inhibit tumor growth in various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Agrochemical Applications

Herbicide Development

Due to its unique trifluoromethyl group, this compound has potential applications in the development of herbicides. The trifluoromethyl moiety is known to enhance the biological activity of agrochemicals. Preliminary studies have demonstrated that formulations containing this compound can effectively control various weed species while minimizing harm to crops.

Pesticide Formulations

Additionally, the compound's efficacy against certain pests has been explored. Its incorporation into pesticide formulations could lead to improved pest control strategies in agricultural practices.

Material Science

Polymer Additives

In material science, this compound can be utilized as an additive in polymer formulations. Its presence can enhance thermal stability and mechanical properties of polymers, making them suitable for high-performance applications.

Coatings and Surface Treatments

The compound's chemical characteristics also lend themselves to applications in coatings and surface treatments. Its ability to impart hydrophobic properties can be beneficial in creating water-repellent surfaces for various industrial applications.

Anticancer Research

One notable study published in a peer-reviewed journal demonstrated the effectiveness of this pyrazole derivative against breast cancer cell lines. The research involved administering varying concentrations of the compound and measuring cell viability through MTT assays. Results indicated a dose-dependent reduction in cell viability, supporting its potential as an anticancer agent.

Agrochemical Efficacy

A field trial conducted by agricultural scientists tested the herbicidal activity of formulations containing this compound against common weed species. The trial results showed a significant reduction in weed biomass compared to untreated controls, highlighting its effectiveness as a herbicide.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The pyrazole ring can act as a pharmacophore, binding to specific receptors or enzymes and modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Variations on the Pyrazole Core

3-(Difluoromethyl)-1-methyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxylic acid
  • Structure : Differs by a –CF₂H group at position 3 instead of a methyl group.
  • Molecular formula : C₁₃H₉F₅N₂O₃.
  • Molecular weight : 336.22 g/mol.
  • It is commercially available with 97% purity and stable at room temperature .
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
  • Structure: Lacks the phenoxy group but retains a trifluoromethyl group at position 3.
  • Molecular formula : C₆H₅F₃N₂O₂.
  • Molecular weight : 212.11 g/mol (estimated).
  • Key differences: Absence of the bulky phenoxy substituent reduces steric hindrance, likely increasing solubility but decreasing target specificity .
5-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
  • Structure : Trifluoromethyl at position 3 and difluoromethyl at position 4.
  • Molecular formula : C₄H₃F₅N₂O₂.
  • Molecular weight : 206.07 g/mol.
  • Key differences : Smaller size and higher fluorine content may enhance reactivity but limit stability in aqueous environments .

Biological Activity

1,3-Dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxylic acid is a synthetic compound that belongs to the pyrazole class of heterocyclic compounds. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. The unique structure, characterized by a trifluoromethyl group and a phenoxy moiety, suggests diverse biological applications ranging from anti-inflammatory to antimicrobial effects.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₁F₃N₂O₃, with a molecular weight of approximately 300.24 g/mol. The compound exhibits a melting point in the range of 200°C to 203°C. The presence of the carboxylic acid group allows for various chemical modifications, potentially enhancing its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₁F₃N₂O₃
Molecular Weight300.24 g/mol
Melting Point200°C - 203°C
CAS Number109925-28-2

Antimicrobial Activity

Research indicates that pyrazole derivatives often exhibit significant antimicrobial properties. A study on related compounds demonstrated that modifications to the pyrazole ring can enhance antifungal activity against various phytopathogenic fungi. Although specific data on this compound is limited, its structural analogs have shown promising results in inhibiting fungal growth .

Anti-inflammatory Properties

Compounds containing pyrazole structures are known for their anti-inflammatory effects. The trifluoromethyl group can increase the lipophilicity of the molecule, potentially improving its ability to penetrate biological membranes and exert pharmacological effects. In related studies, similar pyrazole derivatives have been effective in reducing inflammation markers in vitro and in vivo models .

Agonistic Activity on TGR5

A notable finding in the literature involves the discovery of pyrazole derivatives as potent agonists for TGR5 (G protein-coupled bile acid receptor). This receptor plays a critical role in metabolic regulation and inflammation. The agonistic activity was correlated with structural features, suggesting that modifications like those present in this compound could lead to enhanced receptor activation and subsequent biological responses .

Case Study: Synthesis and Evaluation

A study focusing on the synthesis of pyrazole derivatives highlighted the importance of structural modifications for enhancing biological activity. The synthesized compounds were evaluated for their agonistic effects on TGR5, showing that specific substitutions significantly improved potency compared to non-fluorinated analogs . This suggests that similar strategies could be applied to optimize the biological activity of this compound.

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds indicate that the presence of a trifluoromethyl group can enhance the interaction with biological targets. For example, fluorinated compounds have been shown to exhibit increased binding affinity due to improved electronic properties and steric effects . This could imply that this compound may possess superior biological activity compared to its non-fluorinated counterparts.

Q & A

Basic: What synthetic routes are optimized for preparing 1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxylic acid?

Answer:
A common approach involves multi-step synthesis starting from pyrazole-4-carboxylate derivatives. For example, cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives forms the pyrazole core, followed by hydrolysis to yield the carboxylic acid moiety . Substitution at the 5-position can be achieved via nucleophilic aromatic substitution (SNAr) using 3-(trifluoromethyl)phenol under basic conditions (e.g., Cs₂CO₃ in acetonitrile) . Critical parameters include:

  • Reaction temperature : 60–80°C for SNAr to ensure activation of the leaving group.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water.
  • Yield optimization : ~70–80% after optimization .

Basic: How is structural characterization performed for this compound?

Answer:
Key analytical methods include:

  • NMR spectroscopy :
    • ¹H NMR (DMSO-d₆): Peaks for methyl groups (δ 2.3–2.6 ppm), trifluoromethyl (δ 7.5–7.8 ppm as a singlet), and carboxylic acid proton (δ 12.5–13.0 ppm) .
    • ¹³C NMR : Carboxylic acid carbon at δ 165–170 ppm, CF₃ at δ 120–125 ppm (quartet, J = 270 Hz) .
  • LCMS/HPLC : Purity >95% confirmed via reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) .
  • FTIR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O stretch (~1700 cm⁻¹) .

Advanced: How do electronic effects of the trifluoromethylphenoxy substituent influence reactivity or bioactivity?

Answer:
The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the pyrazole ring, facilitating nucleophilic substitutions. Computational studies (DFT) reveal:

  • Hammett substituent constants (σ) : σₚ = +0.54 for CF₃, increasing reaction rates in SNAr by 2–3× compared to non-fluorinated analogs .
  • Bioactivity : The CF₃ group improves metabolic stability and target binding (e.g., pesticide targets via hydrophobic interactions) . Contradictions arise in solubility; while CF₃ enhances lipophilicity (logP ~2.5), it may reduce aqueous solubility, necessitating formulation adjustments .

Advanced: What strategies resolve contradictions in biological assay data for this compound?

Answer:
Discrepancies in bioactivity data (e.g., IC₅₀ variations) may stem from:

  • Solubility limitations : Use co-solvents (DMSO ≤1% v/v) or surfactants (e.g., Tween-80) to maintain compound integrity .
  • Metabolic interference : Assess stability in assay media (e.g., liver microsomes) via LCMS to detect degradation products .
  • Batch variability : Implement QC protocols (HPLC purity ≥95%, elemental analysis) to ensure consistency .

Advanced: How is computational modeling applied to predict interactions with biological targets?

Answer:
Molecular docking (e.g., AutoDock Vina) and MD simulations are used to study binding to enzymes (e.g., acetylcholinesterase for pesticide research):

  • Docking parameters : Grid box centered on catalytic triad (e.g., Ser200, His440), 20 Å size.
  • Key interactions :
    • Carboxylic acid forms hydrogen bonds with active-site residues.
    • Trifluoromethylphenoxy group occupies hydrophobic pockets.
  • Validation : Compare predicted ΔG values with experimental IC₅₀ (R² >0.8 in optimized models) .

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